2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c1-20-15-14(16(26)23(18(20)27)9-13(24)25)22-7-6-21(17(22)19-15)11-5-4-10(28-2)8-12(11)29-3/h4-5,8H,6-7,9H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBWUOLQGVUDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid (CAS Number: 896297-11-3) is a member of the imidazopyridine family known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H22N6O5
- Molecular Weight : 474.5 g/mol
- Structure : The compound features a complex structure with a dimethoxyphenyl group and an imidazo[2,1-f]purine core.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Research suggests that it may inhibit specific pathways involved in cell proliferation and survival. The structural characteristics allow it to bind effectively to target proteins, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds within the imidazopyridine class. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of proliferation through cell cycle arrest.
- Case Study : A study on related imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated promising results against Mycobacterium tuberculosis and various cancer cell lines with low toxicity towards normal cells .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells:
- Radical Scavenging Assays : Similar compounds have been shown to effectively scavenge DPPH and ABTS radicals in vitro.
Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes:
- Tyrosinase Inhibition : Analogous compounds have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin whitening formulations .
Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1 : Condensation of a substituted purine precursor with a 2,4-dimethoxyphenyl group using catalytic acid/base conditions (e.g., acetic acid or triethylamine) to form the imidazopurin core .
- Step 2 : Introduction of the acetic acid moiety via alkylation or nucleophilic substitution, followed by purification using column chromatography (silica gel, gradient elution) .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >95% purity. Mass spectrometry (ESI-MS) can verify molecular weight .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Methodological Answer :
- Stability Studies :
- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 40°C.
- Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) and HPLC at 0, 24, 48, and 72 hours.
- Kinetic Analysis : Use first-order degradation models to calculate half-life (t½) and identify labile functional groups (e.g., the dioxo moiety) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (2,4-dimethoxyphenyl), methyl groups, and the acetic acid side chain.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazopurin core .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer :
- Computational Workflow :
Optimize geometry using B3LYP/6-31G(d) basis set.
Calculate HOMO-LUMO gaps to assess electrophilicity of the purinone ring.
Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Validation : Compare DFT-predicted NMR shifts with experimental data to refine computational models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically review assay conditions (e.g., cell lines, incubation times) to identify confounding variables.
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., ATP-binding assays for kinase inhibition).
- Structural Analog Comparison : Benchmark against derivatives (e.g., ethyl ester vs. acetic acid) to isolate functional group contributions .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer :
- SAR Workflow :
Synthesize analogs with variations in the dimethoxyphenyl or acetic acid groups.
Test in vitro activity (e.g., enzyme inhibition, cytotoxicity).
Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
- Key Modifications :
- Replace methoxy groups with halogens to enhance lipophilicity.
- Introduce methyl groups on the purinone ring to sterically block metabolism .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., dimerization products or hydrolysis derivatives).
- Mechanistic Probes :
- Isotope labeling (e.g., ¹⁸O in the dioxo group) to track oxygen sources.
- Kinetic isotope effects (KIE) to distinguish rate-determining steps .
Experimental Design & Data Analysis
Q. How to design assays for evaluating enzyme inhibition potential?
- Methodological Answer :
- Enzyme Selection : Target kinases or phosphodiesterases with structural homology to the compound’s core.
- Assay Conditions :
- Use fluorescence polarization (FP) or TR-FRET for high-throughput screening.
- Include positive controls (e.g., staurosporine for kinases) and measure Z’-factors for robustness .
Q. What statistical approaches validate reproducibility in biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
